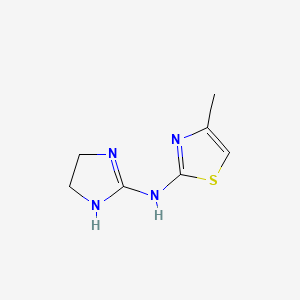
1-(Bromomethyl)chrysene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Bromomethyl)chrysene is a polycyclic aromatic hydrocarbon derivative, characterized by the presence of a bromomethyl group attached to the chrysene structure Chrysene itself is a well-known polycyclic aromatic hydrocarbon composed of four fused benzene rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)chrysene can be synthesized through several methods. One common approach involves the bromination of chrysene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction typically occurs in a solvent like carbon tetrachloride under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale bromination reactions similar to those used in laboratory settings. The process would likely involve optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Bromomethyl)chrysene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products:
- Substitution reactions yield various substituted chrysene derivatives.
- Oxidation reactions produce alcohols or carboxylic acids.
- Reduction reactions result in methylated chrysene.
Applications De Recherche Scientifique
1-(Bromomethyl)chrysene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex polycyclic aromatic compounds.
Biology: Studied for its interactions with biological macromolecules and potential mutagenic effects.
Medicine: Investigated for its potential use in drug development and as a probe in biochemical assays.
Mécanisme D'action
The mechanism of action of 1-(Bromomethyl)chrysene involves its ability to undergo electrophilic aromatic substitution reactions. The bromomethyl group acts as an electrophile, facilitating reactions with nucleophiles. The compound’s interactions with biological systems are primarily due to its polycyclic aromatic structure, which allows it to intercalate with DNA and potentially cause mutations .
Comparaison Avec Des Composés Similaires
- 1-Bromopyrene
- 2-Bromopyrene
- 1,6-Dibromopyrene
- 1,8-Dibromopyrene
Comparison: 1-(Bromomethyl)chrysene is unique due to its specific substitution pattern and the presence of a bromomethyl group, which imparts distinct reactivity compared to other brominated polycyclic aromatic hydrocarbons. Its structure allows for specific interactions and applications that differ from those of its analogs .
Propriétés
Formule moléculaire |
C19H13Br |
|---|---|
Poids moléculaire |
321.2 g/mol |
Nom IUPAC |
1-(bromomethyl)chrysene |
InChI |
InChI=1S/C19H13Br/c20-12-14-5-3-7-17-16(14)10-11-18-15-6-2-1-4-13(15)8-9-19(17)18/h1-11H,12H2 |
Clé InChI |
LCMNUXHCYNKQNT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=C(C=CC=C43)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


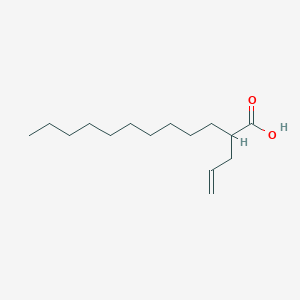
![6-Amino-4-(4-hydroxyphenyl)-3-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B14123015.png)
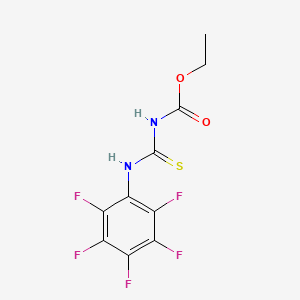

![benzyl 2-[9-(3-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B14123045.png)
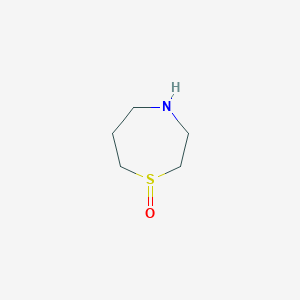

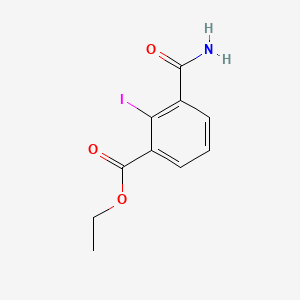
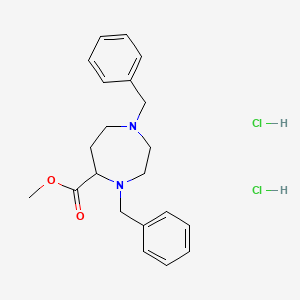

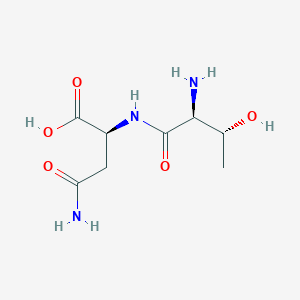
![ethyl 2-(1-methyl-2,4-dioxo-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14123078.png)

